molecular formula C10H13ClN2 B8228478 (R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride

(R)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride

Cat. No.: B8228478
M. Wt: 196.67 g/mol
InChI Key: BXWPFNLGEDXNES-DDWIOCJRSA-N
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Description

®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its potential use in the development of pharmaceuticals due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the intermediate, 3-(1-(Methylamino)ethyl)benzonitrile.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the ®-enantiomer.

    Hydrochloride Formation: Finally, the ®-3-(1-(Methylamino)ethyl)benzonitrile is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalytic Hydrogenation: Using metal-supported catalysts such as nickel or palladium to achieve selective hydrogenation.

    Solvent Selection: Employing solvents like ethanol or methanol to facilitate the reaction.

    Purification: Utilizing crystallization or chromatography techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other derivatives using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation: Formation of nitrile oxides or other oxidized derivatives.

    Reduction: Production of primary or secondary amines.

    Substitution: Generation of substituted benzonitrile derivatives.

Scientific Research Applications

®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride has diverse applications in scientific research:

    Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the preparation of complex organic molecules.

    Biological Studies: Investigated for its interactions with biological targets and potential as a drug candidate.

    Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors or other protein targets.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride: The enantiomer of the compound with different biological activity.

    3-(1-(Methylamino)ethyl)benzonitrile: The non-chiral form of the compound.

    Benzonitrile Derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

®-3-(1-(Methylamino)ethyl)benzonitrile hydrochloride is unique due to its chiral nature, which imparts specific biological activity and selectivity. This makes it a valuable compound for developing enantioselective pharmaceuticals and studying chiral interactions in biological systems.

Properties

IUPAC Name

3-[(1R)-1-(methylamino)ethyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2.ClH/c1-8(12-2)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,1-2H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWPFNLGEDXNES-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C#N)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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